6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes, which are known for their diverse biological activities. The molecular formula of this compound is with a molecular weight of approximately 266.09 g/mol. This compound is characterized by its unique structure that includes a bromine atom, a methoxy group, and a carbonitrile functional group, making it an interesting subject of study in medicinal chemistry and organic synthesis.
6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile can be classified as:
The synthesis of 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile typically involves several methods, with the most common being the Knoevenagel condensation reaction.
The molecular structure of 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile can be represented using various structural notations.
COC1=CC(=CC2=C1OCC(=C2)C#N)Br
This structure indicates the presence of a chromene backbone with specific substituents that influence its chemical reactivity and biological activity.
6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile participates in various chemical reactions due to its functional groups.
The mechanism of action for 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with biological targets.
Understanding the physical and chemical properties is crucial for practical applications.
6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile has several scientific uses:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: